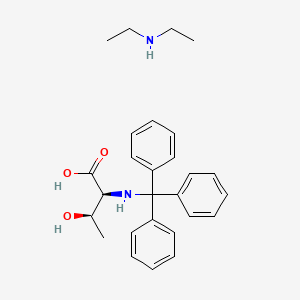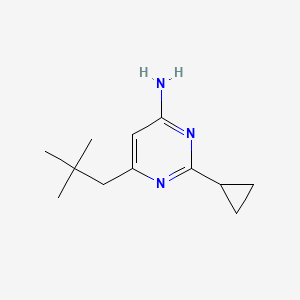
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine
描述
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is used in various fields such as pharmaceutical development and molecular biology studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,2-dimethylpropylamine in the presence of a pyrimidine ring-forming reagent . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through crystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
化学反应分析
Types of Reactions
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .
科学研究应用
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various therapeutic agents.
Molecular Biology: The compound is utilized in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities . The compound may also interact with DNA and RNA, affecting their replication and transcription processes .
相似化合物的比较
Similar Compounds
4-Cyclopropyl-6-methyl-2-pyrimidinamine: Similar in structure but with a methyl group instead of the 2,2-dimethylpropyl group.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and 2,2-dimethylpropyl groups contribute to its stability and reactivity, making it valuable in various applications.
属性
IUPAC Name |
2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFLCAHWXIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)
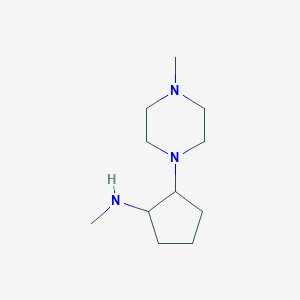
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)


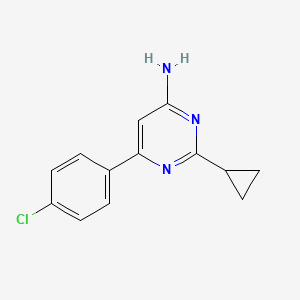
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
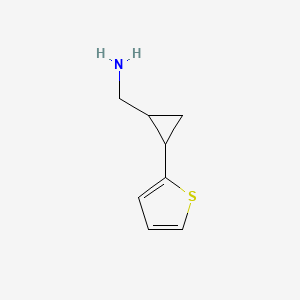
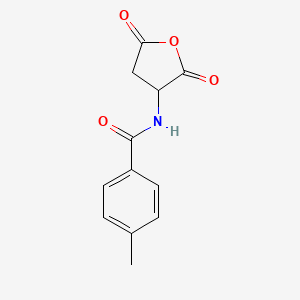
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)
